1,2,3,4-Tetrahydroquinoline

描述

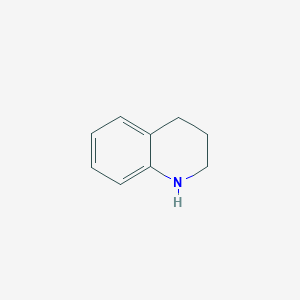

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-2,4,6,10H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUJPTNKIBCYBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060903 | |

| Record name | 1,2,3,4-Tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [MSDSonline] | |

| Record name | 1,2,3,4-Tetrahydroquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2464 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.04 [mmHg] | |

| Record name | 1,2,3,4-Tetrahydroquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2464 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

635-46-1, 25448-04-8 | |

| Record name | 1,2,3,4-Tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kusol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 1,2,3,4-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,4-Tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRAHYDROQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCR50N1Z9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Significance of the Tetrahydroquinoline Nucleus in Heterocyclic Chemistry

The study of heterocyclic compounds, organic molecules containing a ring structure with at least two different elements, is a cornerstone of organic chemistry. Within this vast field, the tetrahydroquinoline nucleus has long been recognized as a "privileged scaffold." researchgate.net This term highlights its recurring presence in molecules that exhibit significant biological effects. The inherent structural features of 1,2,3,4-tetrahydroquinoline, including its defined stereochemistry and the ability to be functionalized at various positions, have made it an attractive target for synthetic chemists for decades. nih.govmdpi.com

Early research into tetrahydroquinolines was often intertwined with the study of quinolines, their aromatic counterparts. The development of methods to reduce the pyridine (B92270) ring of quinolines to yield tetrahydroquinolines was a significant step forward. nih.govorganic-chemistry.org Over time, more sophisticated and direct synthetic routes have been developed, allowing for greater control over the substitution patterns and stereochemistry of the final products. These advancements have been crucial in enabling the synthesis of complex natural products and novel therapeutic agents. researchgate.netsci-rad.com The historical importance of this nucleus is underscored by its presence in early discovered bioactive compounds and its continued relevance in modern drug discovery programs. gfcollege.inajrconline.org

Prevalence of the 1,2,3,4 Tetrahydroquinoline Motif in Natural Products and Synthetic Compounds

The 1,2,3,4-tetrahydroquinoline core is a recurring structural element in a diverse range of naturally occurring alkaloids and has been widely incorporated into synthetic molecules with significant biological activities. nih.govdicp.ac.cnresearchgate.net

Natural Products

The tetrahydroquinoline scaffold is found in a variety of natural products, often exhibiting potent biological properties. acs.orgcanada.canih.gov These compounds are biosynthesized through various pathways in different organisms, leading to a wide array of structural diversity and biological functions. nih.gov

Examples of Natural Products Containing the this compound Moiety:

| Natural Product | Biological Activity | Source Organism |

| Cuspareine | Antibacterial, Cytotoxic nih.gov | Galipea officinalis |

| Helquinoline | Antibiotic nih.gov | Not specified |

| (+)-Aspernomine | Cytotoxic agent nih.gov | Not specified |

| (−)-Isoschizogaline | Antibiotic nih.gov | Not specified |

| (−)-Martinellic acid | Bradykinin (B550075) B1 and B2 receptor antagonist nih.gov | Not specified |

| Galipinine | Antimalarial researchgate.net | Angostura trifoliata |

| Dynemycin | Antitumor antibiotic gfcollege.in | Not specified |

Synthetic Compounds

The significance of the this compound nucleus is further highlighted by its incorporation into a multitude of synthetic compounds with therapeutic applications. nih.govmdpi.comgfcollege.in The versatility of this scaffold allows for the design and synthesis of derivatives with a wide range of pharmacological activities. ajrconline.org

Examples of Synthetic Compounds with a this compound Core:

| Compound | Therapeutic Application/Research Area |

| Nicainoprol | Antiarrhythmic drug nih.govmdpi.com |

| Oxamniquine | Schistosomicide nih.govmdpi.com |

| Virantmycin | Antiviral and antifungal antibiotic nih.govmdpi.com |

| L-689,560 | NMDA antagonist acs.org |

| Compound for HIV treatment | Antiviral nih.govmdpi.com |

| Compound for Alzheimer's disease | Neuroprotective nih.govmdpi.com |

| Compound for Malaria treatment | Antimalarial nih.govmdpi.com |

| RORγt inverse agonists | Treatment of autoimmune diseases like rheumatoid arthritis and psoriasis nih.govacs.orgresearchgate.net |

| Laccase inhibitors | Fungicides nih.gov |

| NF-κB inhibitors | Anticancer agents nih.gov |

Current Research Landscape and Future Directions for 1,2,3,4 Tetrahydroquinoline Chemistry

Direct Hydrogenation and Reduction Strategies

Direct reduction methods offer a straightforward approach to the synthesis of 1,2,3,4-tetrahydroquinolines from readily available quinoline (B57606) precursors. These strategies involve the saturation of the heterocyclic ring through catalytic hydrogenation or chemical reduction.

Catalytic Hydrogenation of Quinolines

Catalytic hydrogenation is a widely employed method for the synthesis of 1,2,3,4-tetrahydroquinolines from quinolines. This process typically involves the use of a metal catalyst and a hydrogen source to reduce the pyridine (B92270) ring of the quinoline system. A variety of catalysts have been shown to be effective for this transformation, each with its own set of advantages and specificities.

Commonly used catalysts include palladium on carbon (Pd/C), rhodium, cobalt, Raney nickel, and platinum dioxide (PtO2). researchgate.netresearchgate.net The choice of catalyst can influence the selectivity and efficiency of the hydrogenation. For instance, studies have shown that with Pd and Rh/Al2O3 catalysts, the primary product is the partially hydrogenated this compound. researchgate.net In some cases, catalyst modifiers, such as quinoline itself, can be used to enhance selectivity. acs.orgillinois.edu For example, a 10% Pd/C catalyst poisoned with 1 wt% quinoline has demonstrated high selectivity (>99%) for the formation of cafestol (B1668206) from kahweol, a process that involves the hydrogenation of a furan (B31954) ring, highlighting the potential for selective reductions. acs.org

The reaction conditions, including solvent, temperature, and hydrogen pressure, also play a crucial role in the outcome of the hydrogenation. Mild conditions are often preferred to avoid over-reduction to decahydroquinoline. researchgate.net Research has demonstrated that high conversions of quinoline to this compound (98.9%) with high selectivity (98.5%) can be achieved at low hydrogen pressure (1.5 bar) and temperature (40 °C) using a Pd/PZs nanocatalyst. researchgate.net

Table 1: Catalysts for the Hydrogenation of Quinolines

| Catalyst | Typical Conditions | Selectivity for this compound | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H2, various solvents | High | acs.org |

| Rhodium on Alumina (Rh/Al2O3) | H2, mild conditions | High | researchgate.net |

| Cobalt-containing composites | H2, 10-20 g scale | Up to 97% yield | researchgate.net |

| Raney Nickel | H2, various conditions | Effective | acs.orgrsc.org |

| Platinum Dioxide (PtO2) | H2, various conditions | Effective | acs.orgrsc.org |

Reduction of Quinolin-2(1H)-ones and 3,4-Dihydroquinolin-2(1H)-ones

An alternative route to 1,2,3,4-tetrahydroquinolines involves the reduction of oxidized quinoline derivatives, such as quinolin-2(1H)-ones and 3,4-dihydroquinolin-2(1H)-ones. organic-chemistry.org These precursors can be synthesized through various methods and subsequently reduced to the desired saturated heterocyclic system.

A notable method for the reduction of quinolin-2(1H)-ones is the use of samarium diiodide (SmI2). researchgate.netorganic-chemistry.org This single-electron transfer reagent has gained prominence due to its mild and selective reducing capabilities. researchgate.net A system of SmI2 in the presence of water (H2O) and triethylamine (B128534) (Et3N) has been reported for the successful reduction of quinolin-2(1H)-ones to 1,2,3,4-tetrahydroquinolines. researchgate.net This reaction proceeds under mild conditions and is significant as it involves the reduction of an amide functionality through C-O bond cleavage. researchgate.net

Furthermore, a SmI2/H2O/MeOH system has been developed for the selective reduction of quinolin-2(1H)-ones to 3,4-dihydroquinolin-2(1H)-ones in good to excellent yields. organic-chemistry.orgnih.govacs.orgacs.org This method is advantageous as it often avoids the harsh conditions required by traditional methods, which may not be suitable for substrates with sensitive functional groups. organic-chemistry.orgacs.org The reactivity of SmI2 can be significantly influenced by the presence of additives like water and amines. researchgate.netacs.org

Reductive Amination Approaches

Reductive amination represents another powerful strategy for the synthesis of 1,2,3,4-tetrahydroquinolines. researchgate.netacsgcipr.org This approach typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium intermediate, which is then reduced in situ. thieme-connect.com

One such example is the reductive amination of ketone 1 with (R)-1-(4-methoxyphenyl)ethan-1-amine, followed by removal of the protecting group, to yield a chiral amine intermediate that can be further elaborated to form the tetrahydroquinoline ring system. nih.gov Another approach involves the reaction of 2-aminobenzyl alcohols with secondary alcohols, utilizing a manganese pincer catalyst in a "borrowing hydrogen" methodology to directly synthesize 1,2,3,4-tetrahydroquinolines. nih.gov This method is atom-efficient, producing water as the only byproduct. nih.gov

Domino and Cascade Reaction Sequences

Domino and cascade reactions, also referred to as tandem reactions, are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single operation without the isolation of intermediates. mdpi.comnih.gov These reactions are characterized by their high atom economy and often proceed with high selectivity. mdpi.com

Reduction/Oxidation Followed by Cyclization

A significant class of domino reactions for the synthesis of 1,2,3,4-tetrahydroquinolines involves a sequence initiated by a reduction or oxidation step, followed by an intramolecular cyclization. mdpi.comnih.gov

A well-documented example is the reduction of a nitro group in a suitably substituted aromatic precursor, which then triggers a cyclization cascade. For instance, the conversion of 2-nitroarylketones and aldehydes to 1,2,3,4-tetrahydroquinolines can be achieved using a reduction-reductive amination strategy under hydrogenation conditions with a 5% Pd/C catalyst. nih.gov This sequence involves the initial reduction of the nitro group, followed by the formation of a cyclic imine, which is then further reduced to the final product in high yields. nih.gov

Another variation involves a tandem reduction-reductive amination of methyl (2-nitrophenyl)acetate derivatives. acs.org This process is initiated by the reduction of the aromatic nitro group, which then leads to a cascade of reactions including condensation of the resulting aniline (B41778) with a side-chain carbonyl, reduction of the imine intermediate, and in some cases, a subsequent reductive amination to install a substituent on the nitrogen atom. acs.org Similarly, a dissolving metal reduction of a nitro group using iron powder in acid can initiate a cyclization to form 2-aryl-2,3-dihydro-4(1H)-quinolinones, which are precursors to tetrahydroquinolines. mdpi.comnih.gov

Table 2: Domino Reaction Strategies for this compound Synthesis

| Initiating Step | Key Intermediates | Final Product | Reference |

|---|---|---|---|

| Reduction of nitro group | Aniline, cyclic imine | This compound | nih.gov |

| Reduction of nitro group | Aniline, iminium intermediate | 1-Methyl-2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic ester | acs.org |

| Dissolving metal reduction of nitro group | Aniline, protonated enone | 2-Aryl-2,3-dihydro-4(1H)-quinolinone | mdpi.comnih.gov |

| Asymmetric hydroxylation/diastereoselective oxidation | Chiral intermediates | Chiral 2-substituted-1,2,3,4-tetrahydroquinoline-4-ols | rsc.org |

A biocatalytic approach using Rhodococcus equi has also been developed, involving a cascade of asymmetric hydroxylation and diastereoselective oxidation of (±)-2-substituted-tetrahydroquinolines to produce chiral 2-substituted-1,2,3,4-tetrahydroquinoline-4-ols and 2,3-dihydroquinolin-4(1H)-ones. rsc.org

SNAr-Terminated Sequences

Domino reactions that conclude with an intramolecular nucleophilic aromatic substitution (SNAr) step provide an efficient pathway for constructing the this compound ring system. These sequences are designed so that a nucleophilic amine, generated in a preceding step, attacks an activated aromatic ring to close the heterocycle.

A notable example involves a domino reductive amination-SNAr sequence. researchgate.net In this approach, substrates containing a side-chain carbonyl group and a suitably activated aromatic ring (e.g., with a nitro group ortho or para to a leaving group like fluorine) are subjected to catalytic hydrogenation. researchgate.net The initial reduction of the nitro group to an amine is followed by intramolecular reductive amination with the side-chain carbonyl, which then undergoes an SNAr ring closure to afford the tetrahydroquinoline products in yields ranging from 58% to 98%. researchgate.net Ketones generally provide higher yields than aldehydes in this transformation due to their greater stability under the reaction conditions. researchgate.net

Another variation is a domino SN2-SNAr synthesis. nih.gov This process was demonstrated by the reaction of benzylamine (B48309) with a substrate containing both a primary bromide on a side chain and an activated aromatic fluoride. nih.gov The initial intermolecular SN2 reaction is followed by an intramolecular SNAr displacement of the fluoride, proceeding at ambient temperature in DMF to yield the product in 98% yield. nih.gov

Table 1: Examples of SNAr-Terminated Sequences for Tetrahydroquinoline Synthesis

| Domino Sequence | Key Steps | Catalyst/Reagents | Yield | Reference |

| Reductive Amination-S | 1. Nitro group reduction2. Reductive amination3. Intramolecular S | H₂, Pd/C | 58-98% | researchgate.net |

| S | 1. Intermolecular S | Benzylamine, DMF | 98% | nih.gov |

Acid-Catalyzed Ring Closures and Rearrangements

Acid catalysis offers a powerful tool for initiating cyclizations and rearrangements that lead to the formation of 1,2,3,4-tetrahydroquinolines and related structures. These reactions often proceed through reactive intermediates like iminium ions, which are then trapped intramolecularly.

One novel synthesis of fused-ring tetrahydroquinolines involves the reaction of enamides with benzyl (B1604629) azide (B81097), catalyzed by triflic acid. nih.gov The acid promotes the rearrangement of benzyl azide to form an N-phenyliminium intermediate. nih.gov Subsequent nucleophilic addition of the enamide to this iminium species, followed by cyclization, furnishes the fused-ring tetrahydroquinolines in yields of 23–85% with complete cis diastereoselectivity. nih.gov

A different strategy employs a triflic acid-promoted Fries-like rearrangement of N-arylazetidin-2-ones to produce 2,3-dihydro-4(1H)-quinolinones. nih.gov This method is an improvement upon earlier procedures that required refluxing trifluoroacetic acid, as it allows the reaction to proceed at room temperature with improved yields, typically in the range of 30–96%. nih.gov Yields tend to be lower when electron-withdrawing groups are present on the aromatic ring. nih.gov

Table 2: Acid-Catalyzed Syntheses of Tetrahydroquinoline Derivatives

| Reaction Type | Substrates | Acid Catalyst | Key Intermediate | Yield | Reference |

| Rearrangement/Cyclization | Enamides, Benzyl azide | Triflic acid | N-phenyliminium | 23-85% | nih.gov |

| Fries-like Rearrangement | N-arylazetidin-2-ones | Triflic acid | Acylium ion | 30-96% | nih.gov |

High-Temperature Cyclizations

Thermal conditions can be employed to drive the formation of the tetrahydroquinoline ring system, often through pericyclic reactions or tandem processes that require significant thermal energy to overcome activation barriers.

A thermal annulation reaction of N-(2-alkenylphenyl)amino-substituted chromium Fischer carbenes has been applied to synthesize tetrahydroquinolines. researchgate.net This high-temperature process results in the formation of the heterocyclic ring, though by-products such as quinoline and 2-aminostyrene can also be formed. researchgate.net

More recently, a sustainable synthesis has been developed using a bifunctional palladium-based metal-organic framework catalyst (Pd@UiO-66). iastate.edu This method involves an initial Claisen-Schmidt condensation at 100 °C, followed by an intramolecular reductive cyclization under hydrogen pressure (up to 400 psi) at 80 °C. iastate.edu This one-pot tandem reaction sequence successfully converts simple precursors like 2-nitrobenzaldehyde (B1664092) and acetophenone (B1666503) into 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) with high selectivity and quantitative conversion. iastate.edu The reaction can proceed even at ambient hydrogen pressure, albeit with slightly lower yields. iastate.edu

Table 3: High-Temperature Cyclization Methods for Tetrahydroquinoline Synthesis

| Method | Substrates | Catalyst/Conditions | Temperature | Yield | Reference |

| Thermal Annulation | N-(2-alkenylphenyl)amino-substituted chromium Fischer carbenes | Heat | High | Not specified | researchgate.net |

| Tandem Condensation-Reductive Cyclization | 2-Nitrobenzaldehyde, Acetophenone | Pd@UiO-66, H₂ | 80-100 °C | >98% | iastate.edu |

Metal-Promoted Processes

Metal catalysts are central to many modern synthetic methods for creating 1,2,3,4-tetrahydroquinolines, enabling highly efficient and selective transformations through various mechanisms, including reductive cyclizations and C-H insertion reactions.

An iron-mediated heterocyclization provides a one-step route to 2-aryl-1,2,3,4-tetrahydroquinolines from aryl azides in 72–81% yields. researchgate.netnih.gov This process is promoted by a commercially available, air-stable iron(III) complex, [Fe(III)(F₂₀TPP)Cl], and is proposed to proceed via the formation of an iron-nitrene complex, which then undergoes intramolecular C-H insertion. researchgate.netnih.gov

Palladium-catalyzed reductive cyclization of 2-nitrochalcones is another effective method. nih.gov Using 10% Pd/C under hydrogenation conditions, this reaction proceeds with rapid reduction of both the side-chain double bond and the nitro group, which is crucial to prevent the formation of quinoline by-products. nih.gov Dichloromethane (B109758) has been identified as the optimal solvent, affording the desired tetrahydroquinolines in high yields of 65–90%. nih.gov

A highly atom-efficient "borrowing hydrogen" methodology has been developed using a manganese(I) PN3 pincer complex. acs.orgacs.org This one-pot cascade reaction synthesizes 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and simple secondary alcohols, with water as the only byproduct and no need for external reducing agents. acs.orgacs.org The choice of base is critical for selectively yielding the tetrahydroquinoline product. acs.org

Table 4: Selected Metal-Promoted Syntheses of 1,2,3,4-Tetrahydroquinolines

| Metal | Catalyst System | Reaction Type | Substrates | Yield | Reference |

| Iron | [Fe(III)(F₂₀TPP)Cl] | Intramolecular Nitrene C-H Insertion | Aryl azides | 72-81% | researchgate.netnih.gov |

| Palladium | 10% Pd/C, H₂ | Reductive Cyclization | 2-Nitrochalcones | 65-90% | nih.gov |

| Manganese | Mn(I) PN3 pincer complex | Borrowing Hydrogen | 2-Aminobenzyl alcohols, Secondary alcohols | Moderate to Good | acs.orgacs.org |

Imino Diels-Alder Cycloaddition (Povarov Reaction)

The Povarov reaction is a powerful and versatile strategy for synthesizing the this compound skeleton. researchgate.net It is an imino Diels-Alder reaction, typically involving the acid-catalyzed, three-component condensation of an aniline, an aldehyde, and an activated alkene (dienophile). researchgate.net This multicomponent approach allows for the rapid construction of substituted tetrahydroquinolines with three points of diversity. researchgate.net

The reaction mechanism can proceed through two main pathways: a concerted [4+2] cycloaddition or a stepwise Mannich-Pictet-Spengler type ionic transformation. researchgate.net The reaction is often catalyzed by Lewis acids (e.g., InCl₃, BiCl₃, AlCl₃, Cu(OTf)₂) or Brønsted acids (e.g., p-toluenesulfonic acid). researchgate.netbenthamdirect.comrsc.orgsci-rad.com The choice of catalyst can significantly influence the reaction rate and yield. sci-rad.com

The Povarov reaction can be performed in a multi-step fashion, where the imine is pre-formed from the aniline and aldehyde, or as a more efficient one-pot, multi-component reaction where the imine is formed in situ. researchgate.netsci-rad.combibliotekanauki.pl Research has shown that the multi-component version can lead to higher yields compared to the multi-step approach. sci-rad.com Microwave-assisted, solvent-free conditions have also been developed, offering improved yields, shorter reaction times, and simpler workups. benthamdirect.com

Table 5: Overview of Povarov Reaction Variants for Tetrahydroquinoline Synthesis

| Catalyst | Reactants | Conditions | Key Features | Yield | Reference |

| BiCl₃ | Anilines, Benzaldehydes, N-vinylpyrrolidin-2-one | MeCN or Solvent-free microwave | Three-component reaction; microwave improves yield/time | Good | benthamdirect.com |

| InCl₃, etc. | N-propargyl-4-methoxyaniline, Formaldehyde (B43269), N-vinyl-2-pyrrolidinone | MeCN, Room Temp | Lewis acid catalysis explored; InCl₃ gave best yield | Moderate to High | rsc.org |

| p-TsOH | Anilines, o-tolualdehyde, N-vinyl formamide | EtOH/MeCN, Room Temp | Brønsted acid catalysis; good yields for electron-donating groups | 24-78% | chemrxiv.org |

| AlCl₃, Cu(OTf)₂ | Pre-formed imines, Vinyl ethers | Varied | Comparison of multi-step vs. multi-component | Varied | sci-rad.com |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, significant efforts have been directed toward developing more sustainable methods for heterocycle synthesis. For 1,2,3,4-tetrahydroquinolines, this includes the use of biocatalysis, which offers mild reaction conditions, high selectivity, and reduced environmental impact compared to classical chemical methods that often rely on harsh conditions or heavy metal catalysts. nih.gov

Biocatalytic Oxidative Dehydroaromatization

A prominent green strategy involves the dehydroaromatization of 1,2,3,4-tetrahydroquinolines to produce the corresponding quinolines. nih.govrsc.org While this reaction produces quinolines rather than synthesizing the tetrahydroquinoline core, it is a key transformation of the scaffold and highlights the power of biocatalysis in this area of chemistry. This process is highly atom-economical. rsc.org

This transformation has been efficiently achieved using monoamine oxidase (MAO) enzymes. nih.govrsc.org For instance, monoamine oxidase from Pseudomonas putida KT2440 (PpMAO) has been used with molecular oxygen as the ultimate oxidant to convert various 1,2,3,4-tetrahydroquinolines into quinolines with moderate to excellent yields, some reaching up to 99%. rsc.org The reaction proceeds under mild conditions, and mechanistic studies suggest it involves at least a two-step C–N bond dehydrogenation process via an imine intermediate. rsc.org

Similarly, the bacterium Pseudomonas monteilii ZMU-T06, which produces a monoamine oxidase, has been shown to catalyze the dehydroaromatization of 2-substituted-1,2,3,4-tetrahydroquinolines to synthesize 2-substituted quinolines with yields in the range of 45.7–48.4%. nih.gov These biocatalytic methods provide an efficient and environmentally benign alternative to conventional chemical oxidation. nih.govrsc.org

Table 6: Biocatalytic Oxidative Dehydroaromatization of 1,2,3,4-Tetrahydroquinolines

| Biocatalyst Source | Substrate | Product | Yield | Reference |

| Pseudomonas putida KT2440 (PpMAO) | 1,2,3,4-Tetrahydroquinolines | Quinolines | Up to 99% | rsc.org |

| Pseudomonas monteilii ZMU-T06 (MAO) | 2-Substituted-1,2,3,4-tetrahydroquinolines | 2-Substituted Quinolines | 45.7-48.4% | nih.gov |

Atom-Economical and Waste-Reducing Methodologies

In the pursuit of greener and more sustainable chemical processes, significant emphasis has been placed on the development of atom-economical and waste-reducing methodologies for the synthesis of 1,2,3,4-tetrahydroquinolines. These strategies aim to maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing the generation of byproducts and waste. Key approaches in this area include catalytic cyclization reactions, tandem or domino reactions, and multicomponent reactions.

Domino reactions, also known as tandem or cascade reactions, are highly efficient processes where multiple bond-forming events occur in a single pot without the need for isolating intermediates. This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity. nih.gov One notable example is the reduction-reductive amination of 2-nitroarylketones and aldehydes. This process, catalyzed by 5% Palladium on carbon (Pd/C), involves the initial reduction of the nitro group, followed by the formation of a cyclic imine, which is then further reduced to yield 1,2,3,4-tetrahydroquinolines in high yields (93%–98%). nih.gov

Another powerful atom-economical strategy is the "borrowing hydrogen" methodology. This one-pot cascade reaction utilizes 2-aminobenzyl alcohols and simple secondary alcohols to produce 1,2,3,4-tetrahydroquinolines. acs.org Promoted by a manganese(I) PN3 pincer complex, this method proceeds with water as the only byproduct and eliminates the need for external reducing agents. acs.org

Multicomponent reactions (MCRs) are another cornerstone of atom-economical synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.gov The Povarov reaction, a type of aza-Diels-Alder reaction, is a prominent example used for synthesizing tetrahydroquinolines. researchgate.netbibliotekanauki.pl This reaction can be performed as a three-component reaction involving an aniline, an aldehyde, and an alkene. researchgate.netnih.gov For instance, the reaction between anilines, benzaldehydes, and N-vinylpyrrolidin-2-one, catalyzed by bismuth(III) chloride, provides a direct route to 2-aryl-1,2,3,4-tetrahydroquinolines. benthamdirect.com Mechanochemical methods, such as ball milling, have also been employed to facilitate solvent-free three-component Povarov reactions, further enhancing the green credentials of this approach. researchgate.net

Tandem reactions that combine different catalytic processes are also being explored. For example, a one-pot tandem reaction driven by a bifunctional Palladium-based metal-organic framework (Pd@UiO-66) catalyst enables the synthesis of tetrahydroquinolines from 2-nitrobenzaldehyde and acetophenone. osti.gov This process involves a Claisen-Schmidt condensation followed by a reductive intramolecular cyclization. osti.gov The reaction network of such tandem processes can be complex, and techniques like operando MAS-NMR spectroscopy are being used to elucidate the reaction intermediates and pathways. osti.govrsc.org

Table 1: Examples of Atom-Economical Syntheses of 1,2,3,4-Tetrahydroquinolines

| Starting Materials | Catalyst/Reagents | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Nitroarylketones/aldehydes | 5% Pd/C, H₂ | 1,2,3,4-Tetrahydroquinolines | 93-98 | nih.gov |

| 2-Aminobenzyl alcohols, Secondary alcohols | Manganese(I) PN3 pincer complex | 1,2,3,4-Tetrahydroquinolines | Not specified | acs.org |

| Anilines, Benzaldehydes, N-vinylpyrrolidin-2-one | Bismuth(III) chloride | 2-Aryl-1,2,3,4-tetrahydroquinolines | Good | benthamdirect.com |

| 2-Nitrobenzaldehyde, Acetophenone | Pd@UiO-66, H₂ | 2-Phenyl-1,2,3,4-tetrahydroquinoline | Up to 90 | osti.govrsc.org |

Solvent-Free and Microwave-Assisted Syntheses

The use of organic solvents in chemical synthesis contributes significantly to waste generation and environmental pollution. Consequently, the development of solvent-free and alternative energy-input methodologies, such as microwave irradiation, has become a major focus in green chemistry.

Solvent-free synthesis of 1,2,3,4-tetrahydroquinolines has been successfully achieved using mechanochemical methods. For example, the FeCl₃-promoted Diels-Alder cycloaddition of styrene (B11656) with in situ generated N-aryl aldimines under ball-milling conditions at room temperature affords cis-2,4-diphenyltetrahydroquinolines in good to excellent yields. rsc.org This method is not only solvent-free but also features a simple work-up procedure. rsc.org

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and reduce the formation of thermal degradation byproducts. nih.gov This technique has been effectively applied to the synthesis of 1,2,3,4-tetrahydroquinolines. A notable example is the microwave-assisted three-component Povarov reaction for the synthesis of cyclopentene (B43876) ring-fused tetrahydroquinolines. nih.gov Using indium(III) chloride as a catalyst, this method offers short reaction times (10–15 minutes) and high, reproducible yields (up to 90%), with improved diastereoselectivity compared to conventional heating. nih.gov

Similarly, the synthesis of 2-aryl-1,2,3,4-tetrahydroquinolines via a three-component Povarov reaction can be performed without a solvent under microwave irradiation. benthamdirect.comingentaconnect.com This approach leads to better yields, a significant reduction in reaction times, and a simplified work-up compared to the same reaction carried out in a solvent like acetonitrile. benthamdirect.comingentaconnect.com

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Tetrahydroquinolines

| Reaction Type | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Three-component Povarov (Cyclopentadiene) | Conventional Heating | Not specified | Lower | nih.gov |

| Three-component Povarov (Cyclopentadiene) | Microwave-assisted | 10-15 min | Up to 90 | nih.gov |

| Three-component Povarov (N-vinylpyrrolidin-2-one) | BiCl₃ in MeCN | Not specified | Good | benthamdirect.comingentaconnect.com |

| Three-component Povarov (N-vinylpyrrolidin-2-one) | Microwave, Solvent-free | Shorter | Better | benthamdirect.comingentaconnect.com |

Asymmetric Synthesis of Chiral this compound Derivatives

Chiral 1,2,3,4-tetrahydroquinolines are important structural motifs in many biologically active compounds and natural products. nih.govdicp.ac.cn The development of efficient asymmetric methods for their synthesis is therefore of great importance. Catalytic asymmetric hydrogenation and asymmetric transfer hydrogenation are two of the most powerful and widely studied approaches.

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation involves the direct reduction of the quinoline ring using molecular hydrogen in the presence of a chiral metal catalyst. This method is highly atom-economical and can provide access to enantiomerically enriched tetrahydroquinolines with high efficiency.

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium-based catalysts have been effectively employed for the asymmetric hydrogenation of quinolines. rsc.orgdicp.ac.cn The introduction of a strong Brønsted acid, such as HCl, can significantly enhance both the reactivity and enantioselectivity of the rhodium-catalyzed hydrogenation. rsc.orgdicp.ac.cnnih.gov This is attributed to the activation of the quinoline substrate through protonation and the establishment of an anion-binding interaction between the substrate and a chiral phosphine-thiourea ligand. rsc.orgdicp.ac.cnnih.gov This strategy has been successfully applied to a broad scope of isoquinolines and quinolines, achieving up to 99% conversion and 99% enantiomeric excess (ee). rsc.orgdicp.ac.cnnih.gov

Iridium-Catalyzed Asymmetric Hydrogenation

Iridium catalysts have also proven to be highly effective for the asymmetric hydrogenation of quinolines. dicp.ac.cnrsc.org Chiral iridium complexes, often prepared in situ from precursors like [Ir(COD)Cl]₂ and chiral bisphosphine ligands such as MeO-Biphep, have been used to achieve high enantioselectivities (up to 96% ee). dicp.ac.cn The addition of iodine as an additive has been found to be crucial for the efficiency of these catalytic systems. dicp.ac.cn Iridium catalysts bearing chiral ferrocenyloxazoline-derived N,P ligands have also been successfully applied, affording up to 92% ee. psu.edu Furthermore, iridium catalysts with chiral diphosphinite ligands derived from (R)-1,1'-spirobiindane-7,7'-diol have demonstrated high efficiency, allowing for high substrate-to-catalyst ratios (up to 5000) and enantioselectivities up to 94% ee. rsc.org

Table 3: Selected Catalytic Systems for Asymmetric Hydrogenation of Quinolines

| Metal | Chiral Ligand | Additive | Substrate Scope | Max. ee (%) | Reference |

|---|---|---|---|---|---|

| Rhodium | Ferrocene-thiourea chiral bisphosphine | HCl | Isoquinolines and Quinolines | 99 | rsc.orgdicp.ac.cnnih.gov |

| Iridium | (R)-MeO-Biphep | I₂ | Quinolines | 96 | dicp.ac.cn |

| Iridium | Ferrocenyloxazoline N,P ligand | I₂ | Quinolines | 92 | psu.edu |

| Iridium | (R)-1,1'-spirobiindane-7,7'-diol derived diphosphinite | Not specified | Quinolines | 94 | rsc.org |

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) offers a valuable alternative to catalytic asymmetric hydrogenation, using a hydrogen donor molecule instead of gaseous hydrogen. This method is often operationally simpler and can be performed under milder conditions.

A variety of hydrogen sources can be employed in ATH, including isopropanol, formic acid, and Hantzsch esters. liv.ac.uk The ATH of quinolines has been successfully achieved in water using a rhodium catalyst with the Ts-dpen ligand and sodium formate (B1220265) as the hydrogen source. liv.ac.uk This method is notable for being performed in air and providing excellent enantioselectivities (up to 99% ee) for a wide range of substrates. liv.ac.uk

Iridium catalysts have also been developed for the ATH of quinolines in water or biphasic systems. acs.orgnih.gov A water-soluble iridium catalyst with an aminobenzimidazole ligand has shown remarkable efficiency, operating at very low catalyst loadings (down to 0.001 mol %) and achieving high turnover numbers and frequencies. acs.orgnih.gov

Organocatalytic ATH has also emerged as a powerful strategy. Chiral phosphoric acids can catalyze the enantioselective transfer hydrogenation of quinolines using Hantzsch esters as the hydrogen source. thieme-connect.com This approach has been successfully applied to the synthesis of chiral tetrahydroquinolines bearing a trifluoromethyl group, achieving up to 98% ee. thieme-connect.com Furthermore, a relay catalysis system combining a visible-light-induced cyclization with a chiral phosphoric acid-catalyzed transfer hydrogenation has been developed for the enantioselective synthesis of 2-substituted tetrahydroquinolines. organic-chemistry.org

Table 4: Methodologies for Asymmetric Transfer Hydrogenation of Quinolines

| Catalyst Type | Chiral Catalyst/Ligand | Hydrogen Source | Solvent | Max. ee (%) | Reference |

|---|---|---|---|---|---|

| Rhodium | Rh-Ts-dpen | Sodium formate | Water | 99 | liv.ac.uk |

| Iridium | Ir-aminobenzimidazole | Formic acid | Water/Biphasic | 99 | acs.orgnih.gov |

| Organocatalyst | Chiral Phosphoric Acid | Hantzsch ester | Toluene | 98 | thieme-connect.com |

| Relay Catalysis | Chiral Phosphoric Acid | Not specified | Not specified | Not specified | organic-chemistry.org |

Asymmetric Reductive Amination

Asymmetric reductive amination (ARA) has emerged as a powerful tool for the enantioselective synthesis of chiral amines, including 1,2,3,4-tetrahydroquinolines. This one-pot process typically involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then asymmetrically reduced.

A notable advancement in this area is the use of an Iridium/ZhaoPhos catalytic system for a one-pot N-Boc deprotection/intramolecular ARA sequence. rsc.org This method successfully synthesizes chiral tetrahydroquinolines (THQs) and tetrahydroisoquinolines (THIQs). rsc.org Crucially, the presence of HCl is vital for this transformation, as it facilitates the removal of the N-Boc protecting group and provides chloride ions that interact with the thiourea (B124793) moiety in the ZhaoPhos ligand, leading to excellent enantiocontrol. rsc.org

Supramolecular organocatalysis has also been employed for the asymmetric synthesis of functionalized chiral tetrahydroquinolines. rsc.orgnih.gov This approach utilizes a quinidine-NH-thiourea/L-phenylalanine catalytic system followed by reductive amination. rsc.orgnih.gov The organocatalytic asymmetric Michael reaction of acetone (B3395972) with (E)-1-azido-2-(2-nitrovinyl)benzenes, followed by reductive amination, yields medicinally important syn-2,4-disubstituted tetrahydroquinolines with high yields, enantiomeric excesses (ees), and diastereomeric excesses (des). rsc.org

Enantioselective Biocatalytic Approaches (e.g., Hydroxylation/Oxidation)

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical catalysis for the synthesis of chiral compounds. taylorfrancis.com Enzymes can perform reactions with high efficiency, regioselectivity, and stereoselectivity under mild conditions. taylorfrancis.com

A notable example is the use of the bacterium Rhodococcus equi ZMU-LK19 in a cascade biocatalysis system. This system involves an asymmetric hydroxylation followed by a diastereoselective oxidation of (±)-2-substituted-tetrahydroquinolines. rsc.org This process yields chiral 2-substituted-1,2,3,4-tetrahydroquinoline-4-ols with up to 57% isolated yield, a diastereomeric ratio of 99:1, and greater than 99% enantiomeric excess. rsc.org Concurrently, chiral 2-substituted-2,3-dihydroquinolin-4(1H)-ones are also produced. rsc.org

Deracemization Strategies

Deracemization is a highly efficient process for obtaining enantiomerically pure compounds from a racemic mixture, theoretically achieving 100% yield and 100% ee. nih.gov This approach overcomes the 50% yield limitation of classical kinetic resolution. nih.gov

One strategy combines stereoinversion with kinetic resolution. For instance, a monoamine oxidase (MAO) from Aspergillus niger (MAO-N variant D11) has been shown to oxidize 1-phenyl-1,2,3,4-tetrahydroisoquinoline (B142631) with high (R)-selectivity. nih.gov This oxidation, coupled with a non-stereoselective reduction of the resulting imine using ammonia–borane, affords the (S)-enantiomer from the racemate with a 98% ee. nih.gov

Another approach involves a light-driven redox deracemization of indolines and tetrahydroquinolines. rsc.org This method utilizes a photocatalyst coupled with a chiral phosphoric acid in a biphasic co-solvent system. rsc.org The process involves the initial photocatalyzed oxidation of the racemic amine to an achiral cyclimine, followed by the chiral phosphoric acid-catalyzed enantioselective reduction of the imine to the chiral amine. rsc.org

Furthermore, the deracemization of 2-methyl-1,2,3,4-tetrahydroquinoline has been achieved using a mutant cyclohexylamine (B46788) oxidase (CHAO). acs.orgrsc.org Iterative saturation mutagenesis of the wild-type CHAO generated variants with significantly higher catalytic efficiency and high stereoselectivity for 2-substituted-1,2,3,4-tetrahydroquinolines. acs.org Using E. coli whole cells expressing the mutant enzyme, (R)-2-methyl-1,2,3,4-tetrahydroquinoline was produced with a 76% yield and 98% ee. acs.orgrsc.org

A nonenzymatic redox process has also been developed for the deracemization of secondary and tertiary amines with a tetrahydroisoquinoline core. dicp.ac.cnacs.org This method employs N-bromosuccinimide for oxidation and an iridium-catalyzed asymmetric hydrogenation for the reduction step, yielding chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines with up to 98% ee in 93% yield. dicp.ac.cnacs.org

| Strategy | Catalyst/Enzyme | Key Features | Product | Yield | ee/dr | Ref |

| Asymmetric Reductive Amination | Ir/ZhaoPhos | One-pot N-Boc deprotection/intramolecular ARA | Chiral THQs and THIQs | - | Excellent | rsc.org |

| Supramolecular Organocatalysis | Quinidine-NH-thiourea/L-phenylalanine | Asymmetric Michael reaction followed by reductive amination | syn-2,4-disubstituted THQs | High | High | rsc.org |

| Biocatalytic Hydroxylation/Oxidation | Rhodococcus equi ZMU-LK19 | Cascade reaction | Chiral 2-substituted-THQ-4-ols | up to 57% | >99% ee, 99:1 dr | rsc.org |

| Deracemization (Biocatalytic) | MAO-N D11 | Stereoinversion and kinetic resolution | (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | - | 98% ee | nih.gov |

| Deracemization (Photocatalytic) | Photocatalyst/Chiral Phosphoric Acid | Light-driven redox process | Chiral indolines and THQs | - | - | rsc.org |

| Deracemization (Biocatalytic) | Mutant Cyclohexylamine Oxidase | Iterative saturation mutagenesis | (R)-2-methyl-1,2,3,4-tetrahydroquinoline | 76% | 98% ee | acs.orgrsc.org |

| Deracemization (Chemical) | NBS/Iridium catalyst | Nonenzymatic redox process | Chiral 1-substituted-THIQs | 93% | up to 98% ee | dicp.ac.cnacs.org |

Novel Synthetic Routes and Strategies

Borrowing Hydrogen Methodology

The borrowing hydrogen (BH) methodology represents an atom-economical and sustainable approach for forming C-N and C-C bonds. nih.govexlibrisgroup.comacs.org This strategy utilizes alcohols as alkylating agents, with water as the only byproduct. exlibrisgroup.comacs.org

A manganese(I) PN³ pincer complex has been reported for the direct synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols. nih.govexlibrisgroup.comacs.org This one-pot cascade reaction's selectivity towards the tetrahydroquinoline product is controlled by the choice of base. exlibrisgroup.com Specifically, a combination of potassium hydride (KH) and potassium hydroxide (B78521) (KOH) at 120 °C favors the formation of the reduced tetrahydroquinoline. nih.gov This method avoids the need for external reducing agents. exlibrisgroup.com

| Catalyst | Reactants | Base | Temperature | Product | Ref |

| Manganese(I) PN³ pincer complex | 2-Aminobenzyl alcohol, Secondary alcohol | KH, KOH | 120 °C | This compound | nih.gov |

| Manganese(I) PN³ pincer complex | 2-Aminobenzyl alcohol, 1-Phenylethanol | KOtBu | 140 °C | 2-Phenylquinoline | nih.gov |

Grignard Synthesis Approaches

Grignard reagents are powerful nucleophiles widely used in the synthesis of various heterocyclic compounds, including tetrahydroquinolines.

One approach involves the reaction of 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones with different Grignard reagents. nih.gov This is followed by dehydration of the intermediate phenolic compounds and subsequent reduction to yield 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines. nih.gov

Another strategy utilizes the addition of Grignard reagents to quinolinium salts. nih.gov Specifically, 4-chloroquinoline (B167314) can be converted to a 1-benzyl-4-chloroquinolinium salt. Diversification is achieved through N-arylation at the 4-position, followed by the nucleophilic addition of a Grignard reagent at the 2-position to afford 4-amino-2-alkyl-1,2,3,4-tetrahydroquinolines in 20-60% yields. nih.gov

In the context of tetrahydroisoquinolines, which share structural similarities, 3,4-dihydroisoquinoline (B110456) has been coupled with substituted benzyl chlorides using Grignard reagents to form 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinolines. ju.edu.joresearchgate.net Optimal conditions involved stirring magnesium turnings, iodine, and a few drops of 1,2-dibromoethane (B42909) in THF with the substituted benzyl chloride at -10°C, followed by the addition of 3,4-dihydroisoquinoline at -80°C, leading to yields of 62-86%. researchgate.net

Aza-Cope Rearrangement in Tetrahydroquinoline Synthesis

The aza-Cope rearrangement, a heteroatom variant of the Cope rearrangement, is a rsc.orgrsc.org-sigmatropic shift that is valuable for constructing nitrogen-containing rings. wikipedia.org

A simple and novel synthesis of this compound derivatives has been reported via a polyphosphoric acid-assisted reaction of N-aryl allyl anilines. tandfonline.comtandfonline.comscribd.com The scope of this approach has been demonstrated by its application to the synthesis of fused tricyclic systems like lilolidine and julolidine. tandfonline.comscribd.com Furthermore, the Lewis acid-mediated aza-Cope rearrangement of various N-aryl allyl anilines has been investigated. tandfonline.comtandfonline.com The reaction of N-allyl aniline with boron trifluoride etherate in tetrahydrofuran (B95107) resulted in a mixture of aza-Cope rearranged anilines. tandfonline.com The proposed mechanism involves a charge-accelerated rsc.orgrsc.org rearrangement through a delocalized transition state. tandfonline.com

| Reactant | Reagent | Product | Ref |

| N-Aryl allyl anilines | Polyphosphoric acid | This compound derivatives | tandfonline.comscribd.com |

| N-Allyl aniline | Boron trifluoride etherate | Aza-Cope rearranged anilines | tandfonline.com |

Synthesis of Fluorinated this compound Derivatives

The incorporation of fluorine atoms into the this compound scaffold has been an area of significant research interest due to the unique physicochemical and biological properties that fluorine can impart. Advanced synthetic methodologies have been developed to achieve this, focusing on asymmetric synthesis, regioselectivity, and catalytic efficiency. These methods include chiral acid-catalyzed cycloadditions, regioselective deoxyfluorination of catecholamine derivatives, and catalytic hydrogenation of pre-functionalized quinolines.

One prominent strategy for the asymmetric synthesis of trifluoromethyl (-CF3) or difluoromethyl (-CF2) substituted tetrahydroquinolines involves a formal [4+2] cycloaddition reaction. nih.govcas.cn This method utilizes a chiral phosphoric acid as an organocatalyst to mediate the reaction between fluorinated N-arylimines and benzyl N-vinylcarbamate. nih.govcas.cn The reaction proceeds with high yields and excellent diastereoselectivity, favoring the cis isomer. cas.cn The use of chiral BINOL-derived phosphoric acids has been particularly effective in inducing enantioselectivity in various organic transformations, including the synthesis of tetrahydroquinoline derivatives. cas.cn

Researchers have optimized conditions for this asymmetric synthesis, finding that using 15 mol% of the chiral phosphoric acid catalyst in dichloromethane with a 1:2 ratio of the aldimine to the enamine precursor provides optimal results. cas.cn Prolonging the reaction time beyond a certain point did not lead to significant improvements in yield or conversion. cas.cn

Table 1: Asymmetric Synthesis of CF3-Substituted Tetrahydroquinolines via Chiral Phosphoric Acid Catalysis cas.cn

| Entry | R¹ | R² | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|---|

| 1 | H | H | 7 | 48 | 65 | >98:2 | 92 |

| 2 | 4-Me | H | 15 | 36 | 85 | >98:2 | 94 |

| 3 | 4-OMe | H | 15 | 36 | 80 | >98:2 | 93 |

| 4 | 4-Cl | H | 15 | 36 | 82 | >98:2 | 95 |

| 5 | 3-Me | H | 15 | 36 | 88 | >98:2 | 94 |

| 6 | 2-Me | H | 15 | 36 | 75 | >98:2 | 90 |

| 7 | H | 4-Br | 15 | 48 | 78 | >98:2 | 91 |

Reaction conditions: Aldimine (1 equiv.), benzyl N-vinylcarbamate (2 equiv.), chiral phosphoric acid catalyst 3d , CH₂Cl₂ solvent, 30 °C.

Another sophisticated approach enables the regio-complementary preparation of 6-fluoro- and 7-fluoro-1,2,3,4-tetrahydroquinolines. clockss.org This method is based on the cyclization of N-protected catecholamines to form either 7-hydroxy-1-azaspiro[4.5]deca-6,9-dien-8-ones or 6,7-dihydroxy-1,2,3,4-tetrahydroquinolines, followed by a deoxyfluorination step. clockss.org The choice of the nitrogen-protecting group plays a crucial role in directing both the initial cyclization pathway and the regioselectivity of the subsequent fluorination. clockss.org This strategy overcomes challenges associated with classical electrophilic aromatic fluorination, which often yields mixtures of regioisomers. clockss.org

The direct catalytic hydrogenation of fluorinated quinoline precursors is another key method for accessing fluorinated 1,2,3,4-tetrahydroquinolines. acs.org This transformation is highly attractive due to its atom economy. Supported gold catalysts have proven to be exceptionally effective for this purpose, demonstrating high regioselectivity by exclusively hydrogenating the heterocyclic ring. acs.org A significant advantage of this system is its tolerance for a wide array of functional groups, including halogens, allowing for the hydrogenation of fluorinated quinolines without cleaving the carbon-fluorine bond. acs.org The reaction proceeds under mild conditions and provides the desired this compound derivatives exclusively, with no observation of byproducts like 5,6,7,8-tetrahydroquinoline. acs.org

Detailed Reaction Pathways for Key Synthetic Methodologies

The construction of the this compound scaffold can be achieved through various synthetic routes, each with distinct mechanistic pathways.

Reductive Cyclization Reactions:

A common strategy involves the reductive cyclization of suitable precursors. For instance, 2-nitroarylketones and aldehydes can be converted to THQs via a reduction-reductive amination sequence. mdpi.com This process, often catalyzed by palladium on carbon (Pd/C), begins with the catalytic reduction of the nitro group to an aniline. mdpi.com This is followed by the formation of a cyclic imine intermediate, which is subsequently reduced to the final tetrahydroquinoline product. mdpi.com

Another example is the reductive cyclization of 2-nitrochalcones. nih.gov The reaction pathway necessitates the rapid reduction of both the side chain double bond and the nitro group to prevent the formation of quinoline byproducts. nih.gov

Domino and Tandem Reactions:

Domino reactions, also known as tandem or cascade reactions, provide an efficient route to THQs by combining multiple transformations in a single operation. mdpi.com One such approach is the tandem synthesis from 2-nitrobenzaldehyde and acetophenone. rsc.org This process involves a complex reaction network with multiple intermediates. rsc.org Operando MAS-NMR studies have been instrumental in elucidating the major reaction pathway, which proceeds through the formation of specific intermediates under a hydrogen atmosphere. rsc.org

The Povarov reaction is a powerful tool for synthesizing THQs, typically involving the acid-catalyzed reaction of anilines, aldehydes, and alkenes. rsc.org Mechanistic studies suggest that this reaction proceeds in a stepwise manner rather than a concerted [4+2] cycloaddition. rsc.org The pathway involves the formation of a Mannich-type adduct, which then undergoes an intramolecular Friedel–Crafts reaction to yield the tetrahydroquinoline ring. rsc.org

Borrowing Hydrogen Methodology:

The "borrowing hydrogen" (BH) methodology offers an atom-economical synthesis of THQs from 2-aminobenzyl alcohols and secondary alcohols. nih.gov This process, often catalyzed by manganese pincer complexes, involves the catalytic dehydrogenation of the alcohol to a carbonyl compound. nih.gov This is followed by imine formation and subsequent transfer of hydrogen from the catalyst to the imine, completing the catalytic cycle. nih.gov

Other Key Methodologies:

SNAr-Terminated Sequences: These reactions involve an initial intermolecular SN2 reaction followed by an intramolecular SNAr displacement to form the tetrahydroquinoline ring system. mdpi.com

Metal-Mediated Heterocyclization: Aryl azides can undergo metal-mediated heterocyclization to form THQs. The proposed mechanism involves the formation of an iron-nitrene complex, which then abstracts a side-chain γ-hydrogen to generate a benzylic radical that cyclizes. mdpi.com

Acid-Catalyzed Rearrangements: Enamides can react with benzyl azide under acidic conditions, leading to a rearranged N-phenyliminium intermediate that undergoes nucleophilic addition and cyclization to form fused-ring tetrahydroquinolines. nih.gov

Role of Catalysts and Reagents in Selectivity and Yield

The choice of catalysts and reagents is paramount in controlling the selectivity and yield of this compound transformations.

Catalyst Type and Selectivity:

Different catalysts can dramatically influence the outcome of a reaction. For instance, in the hydrogenation of certain precursors, using 5% Pd/C at 1 atm of hydrogen may yield primarily dihydroquinoline, while at 4 atm, quinoline becomes the major product. nih.gov Switching the catalyst to 5% Pt/C under 4 atm of H₂ can significantly reduce double bond migration and aromatization, favoring the formation of the cis-tetrahydroquinoline isomer. nih.gov

In the borrowing hydrogen synthesis of THQs, the choice of base is critical. Using KOtBu at 140 °C with a manganese pincer catalyst selectively produces 2-phenylquinoline. nih.gov However, employing a combination of KH and KOH at 120 °C preferentially yields 2-phenyl-1,2,3,4-tetrahydroquinoline. nih.gov

Lewis and Brønsted Acid Catalysis:

In the Povarov reaction, an acid catalyst is essential for the formation of the intermediate iminium ion. rsc.org Theoretical studies have shown that indium(III) chloride (InCl₃) provides the lowest energy barrier for this process, enhancing the electrophilicity of formaldehyde and promoting the subsequent steps. rsc.org Chiral phosphoric acids can act as bifunctional catalysts, activating both the nucleophile and the electrophile through hydrogen bonding, leading to enantioselective synthesis of THQs. cas.cn

Solvent Effects:

The solvent can also play a crucial role. In the reductive cyclization of 2-nitrochalcones, dichloromethane has been found to afford the best selectivity and highest yields. nih.gov

Reagent-Controlled Selectivity:

The nature of the electrophile can alter the regioselectivity of a reaction. In the lithiation-trapping of certain tetrahydroquinoline derivatives, using methyl cyanoformate as the electrophile leads to substitution at the ortho position of the 2-aryl substituent, a change attributed to the binding of the cyanoformate altering the structure of the intermediate organolithium. rsc.org

Table 1: Influence of Catalysts and Conditions on Tetrahydroquinoline Synthesis

| Reaction Type | Catalyst | Reagents/Conditions | Major Product | Reference(s) |

| Hydrogenation | 5% Pd/C | 1 atm H₂ | Dihydroquinoline | nih.gov |

| Hydrogenation | 5% Pd/C | 4 atm H₂ | Quinoline | nih.gov |

| Hydrogenation | 5% Pt/C | 4 atm H₂ | cis-Tetrahydroquinoline | nih.gov |

| Borrowing Hydrogen | Mn Pincer Complex | KOtBu, 140 °C | 2-Phenylquinoline | nih.gov |

| Borrowing Hydrogen | Mn Pincer Complex | KH/KOH, 120 °C | 2-Phenyl-1,2,3,4-tetrahydroquinoline | nih.gov |

| Povarov Reaction | InCl₃ | Formaldehyde, N-vinyl-2-pyrrolidinone | N-propargyl-THQ | rsc.org |

Investigation of Transition States and Intermediates

The study of transition states and intermediates provides deep insights into the reaction mechanism, helping to explain observed selectivities and reaction rates. solubilityofthings.com

Computational Studies:

Density functional theory (DFT) calculations are a powerful tool for investigating the energetics and structures of transition states and intermediates. cas.cnrsc.org In the Povarov reaction, DFT studies have supported a stepwise mechanism by identifying the formation of a Mannich-type adduct and a subsequent intramolecular Friedel–Crafts cyclization as energetically favorable steps. rsc.org These calculations have also highlighted the crucial role of the acid catalyst in lowering the energy barrier for the formation of the iminium ion. rsc.org

For the asymmetric synthesis of CF₃-substituted THQs, DFT calculations have been used to model the transition states, revealing how the chiral phosphoric acid catalyst orients the reactants to achieve high enantioselectivity. cas.cn Similarly, in the lithiation-trapping of THQs, DFT calculations have shown that the binding of the electrophile can alter the structure of the intermediate organolithium, explaining the observed change in regioselectivity. rsc.org

Spectroscopic Identification of Intermediates:

Operando magic angle spinning-nuclear magnetic resonance (MAS-NMR) spectroscopy has been successfully employed to identify and quantify reactive intermediates in the tandem synthesis of THQs. iastate.edursc.org This technique allowed for the observation of 2-phenyl-3,4-dihydroquinoline as a key intermediate, which is difficult to detect using conventional chromatographic methods. iastate.edu The kinetic profiles of these intermediates and the final product helped to deduce the most probable reaction network. iastate.edursc.org

Nature of Intermediates:

Table 2: Key Intermediates in this compound Transformations

| Reaction Type | Key Intermediate(s) | Method of Investigation | Reference(s) |

| Reductive Amination | Cyclic imine | Mechanistic Proposal | mdpi.com |

| Tandem Synthesis | 2-Phenyl-3,4-dihydroquinoline | Operando MAS-NMR | iastate.edursc.org |

| Povarov Reaction | Mannich-type adduct, Iminium ion | DFT Calculations | rsc.org |

| Metal-Mediated Heterocyclization | Benzylic radical | Mechanistic Proposal | mdpi.com |

| Lithiation-Trapping | Organolithium species | DFT Calculations, Deuterium Labeling | rsc.org |

| Acid-Catalyzed Rearrangement | N-phenyliminium ion | Mechanistic Proposal | nih.gov |

Influence of Substituent Effects on Reactivity and Regioselectivity (e.g., Nitration)

Substituents on the aromatic ring of this compound can significantly influence its reactivity and the regioselectivity of electrophilic substitution reactions, such as nitration.

Nitration of Tetrahydroquinoline:

The nitration of this compound is a classic example of how substituent effects direct the outcome of a reaction. The two substituents on the benzene (B151609) ring, the amino group and the alkyl chain, have non-cooperative directing effects. researchgate.net The amino group is a strong activating group and an ortho-, para-director, while the alkyl group is a weak activating group and also an ortho-, para-director. researchgate.net

In strongly acidic conditions, the amino group is protonated, forming the anilinium ion, which is a deactivating group and a meta-director. This leads to nitration primarily at the 7-position (meta to the NH₂⁺ group). researchgate.net If the nitrogen is protected with a group that is stable to the nitrating conditions, the neutral system undergoes nitration, and the directing effect of the amino group dominates, leading to substitution at the 6- and 8-positions (para and ortho to the amino group, respectively). researchgate.net

Mills-Nixon Effect:

Electronic Effects of Substituents:

In the synthesis of N-alkylated THQs via tandem reduction and reductive alkylation, the electronic nature of substituents on the quinoline ring affects the reaction yield. rsc.org Electron-donating groups like -OMe generally lead to higher yields compared to electron-withdrawing groups such as -F, -Cl, and -Br. rsc.org This is likely due to the increased nucleophilicity of the quinoline nitrogen, which facilitates the initial reduction step. rsc.org

Table 3: Regioselectivity in the Nitration of this compound Derivatives

| Substrate | Conditions | Major Product(s) | Rationale | Reference(s) |

| This compound | HNO₃/H₂SO₄ | 7-Nitro-THQ | Protonation of the amino group deactivates the ring and directs meta. | researchgate.net |

| N-Protected THQ | Nitrating agent | 6-Nitro-THQ and/or 8-Nitro-THQ | The protected amino group is an ortho, para-director. | researchgate.net |

| Strained THQ-inium ions | HNO₃/H₂SO₄ | 6- and 7-Nitro-THQ (no 5-nitro) | Mills-Nixon effect due to ring strain. | rsc.org |

Computational and Theoretical Studies of 1,2,3,4 Tetrahydroquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for investigating the electronic structure and properties of molecules like 1,2,3,4-tetrahydroquinoline. researchgate.netijcps.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. scirp.org Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to approximate the exchange-correlation energy and describe the atomic orbitals, respectively. ijcps.orgresearchgate.net

Molecular Geometry Optimization

A fundamental application of DFT is the optimization of molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. scirp.org For this compound, these calculations reveal the precise bond lengths, bond angles, and dihedral angles that characterize its three-dimensional structure. The saturated portion of the THQ molecule allows for the existence of multiple conformers. nih.gov

Theoretical studies on related tetrahydroquinoline dyes have utilized DFT to determine their optimized ground-state geometries, providing a basis for understanding their molecular structures. researchgate.net While specific bond lengths and angles for the parent this compound are determined in individual research studies, a representative optimized structure is crucial for all subsequent computational analyses.

Below is a table showcasing typical optimized geometric parameters for a substituted dihydropyrimidine (B8664642) carbonitrile, illustrating the type of data obtained from DFT geometry optimization.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-N | 1.38 |

| C=C (aromatic) | 1.40 |

| C-C | 1.53 |

| N-H | 1.01 |

| C-N-C | 120.5 |

| H-N-C | 115.2 |

| C-C-C (aliphatic) | 112.3 |

| Note: This data is representative of the output of DFT calculations for a similar heterocyclic system and is for illustrative purposes. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity and electronic properties of molecules. semanticscholar.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. scirp.orgsemanticscholar.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized. semanticscholar.org DFT calculations are widely used to determine the energies of these frontier orbitals and the corresponding energy gap. scirp.orgirjweb.com For instance, DFT studies on quinoline (B57606) have calculated the HOMO-LUMO energy gap to be approximately -4.83 eV. scirp.org

| Molecular Orbital | Energy (eV) |

| HOMO | -6.646 |

| LUMO | -1.816 |

| HOMO-LUMO Gap (ΔE) | 4.83 |

| Note: This data is for the related compound quinoline, calculated at the B3LYP/6-31+G(d,p) level of theory, and serves as a reference. scirp.org |

Charge Analysis (Mulliken and Coulson methods)

Charge analysis methods, such as the Mulliken and Coulson population analyses, are used to estimate the partial atomic charges on the individual atoms within a molecule. researchgate.netwikipedia.org This information is valuable for understanding the charge distribution, dipole moment, and electrostatic interactions of the molecule. The Mulliken population analysis, developed by Robert S. Mulliken, partitions the total electron population among the different atoms based on the contributions of their basis functions to the molecular orbitals. wikipedia.org

It is important to note that Mulliken charges are known to be sensitive to the choice of basis set and can sometimes provide physically unrealistic values. uni-muenchen.de Despite these limitations, they remain a widely used tool for qualitative analysis of charge distribution. DFT calculations on quinoline have been used to determine Mulliken atomic charges, providing insights into the electronic environment of each atom. scirp.org

| Atom | Mulliken Charge |

| N | -0.25 |

| C (aromatic, near N) | +0.15 |

| C (aromatic, distant from N) | -0.10 |

| C (aliphatic, near N) | +0.05 |

| H (attached to N) | +0.20 |

| Note: This data is a hypothetical representation of Mulliken charges for this compound to illustrate the concept. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution and reactivity of a molecule. youtube.comresearchgate.net The MEP map illustrates the electrostatic potential on the surface of a molecule, providing a visual guide to its electron-rich and electron-deficient regions. youtube.com

Typically, red colors on an MEP map indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue colors represent regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green and yellow colors denote areas with intermediate or near-zero potential. youtube.com For this compound, the MEP map would highlight the electronegative nitrogen atom as a region of high electron density (red), making it a likely site for interaction with electrophiles. A 3D plot of the MEP map for the closely related 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702) has been generated using DFT methods, providing valuable insight into the electrostatic properties of the tetrahydroquinoline core. researchgate.net

Thermodynamic Properties (e.g., Enthalpies, Free Energies)

DFT calculations can be used to predict various thermodynamic properties of molecules, such as their enthalpy, entropy, and Gibbs free energy. scirp.orgnih.gov These properties are essential for understanding the stability of a molecule and predicting the feasibility and spontaneity of chemical reactions. By performing frequency calculations on the optimized geometry, the vibrational frequencies of the molecule can be determined, which are then used to calculate the thermodynamic functions at different temperatures. scirp.org

The calculated enthalpy of formation (ΔHf) provides information about the energy stored within the molecule, while the Gibbs free energy of formation (ΔGf) indicates its thermodynamic stability under standard conditions. These computational predictions are valuable for understanding the thermochemistry of this compound and its derivatives.

| Thermodynamic Property | Calculated Value (Representative) |

| Enthalpy (H) | Varies with temperature |

| Gibbs Free Energy (G) | Varies with temperature |

| Entropy (S) | Varies with temperature |

| Note: Specific values for this compound would be obtained from detailed DFT frequency calculations. |

Tautomerism and Conformational Analysis